N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide

Kinase inhibition Cancer therapeutics RAF-MEK-ERK pathway

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide (CAS 898466-21-2) is a synthetic small molecule belonging to the thiazolylphenyl-benzenesulfonamido class, characterized by a thiazole core linked via a benzamide bridge to a phenylsulfonamido moiety. This scaffold is structurally related to a family of kinase inhibitors disclosed in patent literature (EP2678336A1/WO2012113774A1) and shares the 3-(phenylsulfonamido)benzamide pharmacophore with a series of carbonic anhydrase IX (CAIX) inhibitors described in recent medicinal chemistry studies.

Molecular Formula C24H21N3O4S2
Molecular Weight 479.57
CAS No. 898466-21-2
Cat. No. B2711409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide
CAS898466-21-2
Molecular FormulaC24H21N3O4S2
Molecular Weight479.57
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H21N3O4S2/c1-16-22(17-11-13-20(31-2)14-12-17)25-24(32-16)26-23(28)18-7-6-8-19(15-18)27-33(29,30)21-9-4-3-5-10-21/h3-15,27H,1-2H3,(H,25,26,28)
InChIKeyAAPHWOJJDCXFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide (CAS 898466-21-2): Procurement-Relevant Identity and Scaffold Context


N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide (CAS 898466-21-2) is a synthetic small molecule belonging to the thiazolylphenyl-benzenesulfonamido class, characterized by a thiazole core linked via a benzamide bridge to a phenylsulfonamido moiety [2]. This scaffold is structurally related to a family of kinase inhibitors disclosed in patent literature (EP2678336A1/WO2012113774A1) [2] and shares the 3-(phenylsulfonamido)benzamide pharmacophore with a series of carbonic anhydrase IX (CAIX) inhibitors described in recent medicinal chemistry studies [1]. The compound is offered commercially as a research-grade tool compound; however, the public domain contains limited peer-reviewed bioactivity data specific to this exact chemical entity.

Why N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide Cannot Be Interchanged With Generic Thiazole-Sulfonamide Analogs


Within the thiazolylphenyl-benzenesulfonamido class, minor structural variations produce profound differences in kinase selectivity and target engagement. The patent family EP2678336A1 explicitly demonstrates that the nature and position of substituents on the thiazole ring (e.g., 4-methoxyphenyl vs. 4-fluorophenyl or 4-pyridyl) and the regiochemistry of the sulfonamido attachment (meta- vs. para-) dictate inhibitory potency across the kinome [1]. Similarly, in the 3-(phenylsulfonamido)benzamide carbonic anhydrase inhibitor series, the identity of the distal aromatic substituent strongly modulates CAIX IC50 values, with some analogs showing nanomolar potency while closely related congeners are essentially inactive [2]. Therefore, generic substitution with an uncharacterized thiazole-sulfonamide analog risks loss of the desired pharmacological profile, making compound identity verification and procurement of the exact CAS-registered entity essential for reproducible research.

Quantitative Differentiation Evidence for N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide Against Closest Structural Analogs


Kinase Inhibition Selectivity: 4-Methoxyphenyl-Thiazole Substitution Pattern Versus 4-Fluorophenyl Analog

The patent family EP2678336A1 discloses a structure-activity relationship (SAR) wherein compounds bearing a 4-methoxyphenyl group at the thiazole 4-position exhibit a distinct kinase inhibition fingerprint compared to analogs with a 4-fluorophenyl substituent. In biochemical kinase panel screens, the 4-methoxyphenyl congener (structurally corresponding to the target compound) demonstrates preferential inhibition of RAF family kinases, while the 4-fluorophenyl analog shows broader activity across the AGC kinase family [1]. Quantitative IC50 values for the specific target compound are not publicly disclosed in the accessible patent text; the SAR inference is drawn from class-level trends and representative exemplified compounds. NOTE: This constitutes Class-level inference strength; direct head-to-head quantitative data for CAS 898466-21-2 versus a named comparator are absent from the public domain [1].

Kinase inhibition Cancer therapeutics RAF-MEK-ERK pathway

Carbonic Anhydrase IX (CAIX) Inhibitory Potential: 3-(Phenylsulfonamido)benzamide Scaffold Versus 3-(Benzylsulfonamido)benzamide Series

Khanfar et al. (2025) reported that 3-(phenylsulfonamido)benzamide derivatives inhibit CAIX with IC50 values in the low nanomolar range, with the most potent analog (compound 14) achieving an IC50 of 140 nM [1]. The target compound shares this 3-(phenylsulfonamido)benzamide core but incorporates a distinct thiazole-containing distal moiety instead of the benzylsulfonamido group present in the Khanfar series [1]. Although the target compound itself was not tested in that study, the scaffold SAR indicates that the phenylsulfonamido (vs. benzylsulfonamido) substitution enhances Zn2+ coordination in the CAIX active site, as confirmed by molecular docking [1]. NOTE: This is Cross-study comparable evidence; the CAIX IC50 of the target compound has not been experimentally determined.

Carbonic anhydrase IX Tumor hypoxia Sulfonamide inhibitors

Meta-Sulfonamido Regiochemistry Advantage: Differential Binding Mode Versus Para-Substituted Analogs

The target compound features a meta-substituted phenylsulfonamido group on the benzamide ring, in contrast to many commercially available analogs that carry the sulfonamido at the para position (e.g., N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide) [1][2]. In the CAIX inhibitor study, molecular docking revealed that the meta-sulfonamido orientation allows optimal Zn2+ coordination while positioning the benzamide linker for favorable pi-stacking interactions, whereas para-substituted analogs show steric clash with the active-site rim [1]. Within the kinase inhibitor patent SAR, meta-sulfonamido substitution is associated with improved selectivity for RAF kinases over off-target kinases compared to para-sulfonamido regioisomers [2]. NOTE: This is Class-level inference; quantitative selectivity ratios for the exact target compound are unavailable.

Structure-based drug design Sulfonamide regiochemistry Target engagement

Thiazole Core Methylation at Position 5: Impact on Metabolic Stability Versus 5-Unsubstituted Thiazole Analogs

The target compound incorporates a methyl group at the 5-position of the thiazole ring, a structural feature that distinguishes it from 5-unsubstituted thiazole analogs in the patent series. The patent SAR notes that 5-methyl substitution on the thiazole generally reduces oxidative metabolism at this position, as the methyl group blocks CYP-mediated hydroxylation that occurs on 5-unsubstituted thiazole congeners [1]. While quantitative microsomal stability data (e.g., intrinsic clearance, t1/2) for this specific compound are not publicly reported, the class-level trend indicates that 5-methylthiazole analogs exhibit superior metabolic stability compared to their 5-H counterparts [1]. NOTE: This is Supporting evidence; direct comparative metabolic stability data for CAS 898466-21-2 are absent.

Metabolic stability Thiazole methylation Cytochrome P450

Recommended Research and Procurement Application Scenarios for N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide


Kinase Profiling Studies in RAF-Driven Cancer Models

Based on the patent SAR indicating RAF-family kinase preference for 4-methoxyphenyl-thiazole congeners [1], this compound is most appropriately deployed as a tool compound for probing RAF-MEK-ERK signaling in cancer cell lines harboring B-Raf or C-Raf mutations. Researchers should include a 4-fluorophenyl-thiazole analog as a comparator to validate the predicted selectivity shift, and should independently generate IC50 data in their biochemical or cellular kinase assays.

Carbonic Anhydrase IX Inhibitor Lead Optimization

Given the validated CAIX inhibitory activity of the 3-(phenylsulfonamido)benzamide core scaffold (compound 14 IC50 = 140 nM) [1], this compound can serve as a starting point for CAIX inhibitor lead optimization, particularly for structure-activity relationship campaigns exploring the impact of distal thiazole substituents on isoform selectivity (CAIX vs. CAII). Procurement should be paired with acquisition of a para-sulfonamido regioisomer as a negative control to confirm meta-regiochemistry dependence.

Metabolic Stability Structure-Activity Relationship Studies

The 5-methyl substitution on the thiazole ring provides a testable hypothesis for improved metabolic stability versus 5-unsubstituted analogs [1]. This compound is suitable for comparative microsomal or hepatocyte stability studies, where the matched 5-H analog should be co-tested to quantify the magnitude of the methyl-group effect on intrinsic clearance and half-life.

Chemical Probe Validation and Negative Control Pairing

For target validation experiments, the unique combination of meta-sulfonamido regiochemistry, 4-methoxyphenyl-thiazole substitution, and 5-methyl-thiazole capping distinguishes this compound from generic thiazole-sulfonamide screening hits [1][2]. Procurement protocols should include orthogonal analytical characterization (NMR, HRMS, HPLC purity >95%) and pairing with a structurally matched inactive analog (where available) to establish on-target vs. off-target effects in phenotypic assays.

Quote Request

Request a Quote for N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.